molecular formula C17H16N4O4S B2494736 N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-54-2

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2494736
CAS No.: 872613-54-2
M. Wt: 372.4
InChI Key: PHEPIHJIFUYCRM-UHFFFAOYSA-N
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Description

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzamide group

Properties

IUPAC Name

N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-14(18-9-13-7-4-8-24-13)11-26-17-21-20-15(25-17)10-19-16(23)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEPIHJIFUYCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing furan and oxadiazole rings exhibit promising anticancer properties. For instance:

  • A series of thiazole derivatives related to this compound have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The structure–activity relationship (SAR) suggests that modifications in the furan or oxadiazole components can enhance anticancer efficacy .
CompoundCell Line TestedIC50 (µM)Notes
Example AU251 (Glioblastoma)23.30 ± 0.35High selectivity
Example BWM793 (Melanoma)>1000Low efficacy compared to standard

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives similar to N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.
    • For example, thiazole derivatives have shown comparable activity to standard antibiotics like norfloxacin .
Bacterial StrainActivity LevelStandard Comparison
Staphylococcus aureusModerateNorfloxacin
Escherichia coliHighStandard

Antiviral Potential

Emerging research points towards the antiviral capabilities of compounds within this class:

  • SARS-CoV Inhibition : Certain derivatives have been identified as inhibitors of SARS-CoV protease, showcasing potential in antiviral drug development .

Case Study 1: Anticancer Efficacy

A study conducted on a series of furan-containing oxadiazoles demonstrated significant anticancer effects against various cell lines. The modifications in the furan and oxadiazole structures were crucial for enhancing their cytotoxicity .

Case Study 2: Antimicrobial Screening

In another investigation, a library of thiazole derivatives was screened for antibacterial activity. The results showed that specific substitutions on the thiazole ring improved efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

Biological Activity

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that incorporates multiple bioactive moieties, including a furan derivative, a thiadiazole component, and a benzamide structure. This combination suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N5O5S3, with a molecular weight of approximately 459.55 g/mol. Its structure features several functional groups that contribute to its biological activity:

Structural Feature Description
Furan RingA heterocyclic compound known for its biological activity, particularly in antifungal and antimicrobial applications.
Thiadiazole MoietyAssociated with significant antimicrobial properties.
Benzamide GroupOften linked to various pharmacological effects, including anti-inflammatory and analgesic activities.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have been studied for their efficacy against various pathogens, suggesting that this compound may possess similar therapeutic potential .

Case Studies:

  • Thiadiazole Derivatives: Studies have shown that compounds with thiadiazole rings demonstrate effective inhibition against bacteria like Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 9.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Furan-Based Compounds: Furan derivatives have been documented to have antifungal properties against various strains of fungi, enhancing the therapeutic profile of the compound .

Anticancer Activity

The biological activity of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide may also extend to anticancer properties. Research into oxadiazole derivatives has demonstrated their effectiveness in inhibiting cancer cell growth.

Key Findings:

  • A study on oxadiazole derivatives indicated promising results against human cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • The presence of the furan moiety has been linked to enhanced cytotoxicity in various cancer cell lines due to its ability to interact with cellular pathways involved in proliferation and apoptosis .

Understanding the pharmacokinetics of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption and Metabolism: The compound may undergo metabolic transformation via hepatic pathways, which is essential for its bioavailability and therapeutic efficacy.
  • Mechanism of Action: The interaction studies indicate that it may bind effectively to enzymes or receptors involved in microbial resistance mechanisms or cancer cell survival pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the thioether linkage using thiosemicarbazide and phosphorus oxychloride under reflux conditions to generate the oxadiazole core .
  • Step 2: Coupling the furan-2-ylmethylamine moiety via nucleophilic substitution, requiring precise pH control (6.5–7.5) to avoid side reactions .
  • Step 3: Final benzamide conjugation using coupling agents like EDC/HOBt in dry DMF . Key factors: Microwave-assisted synthesis () can reduce reaction time by 40% compared to conventional heating. Solvent choice (e.g., ethanol vs. acetone) impacts purity, with ethanol yielding 85–90% purity versus 75% in acetone .

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR spectroscopy: ¹H and ¹³C NMR are essential for verifying the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and the thioether linkage (δ 3.8–4.1 ppm for SCH₂) .
  • Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 443.12) .
  • IR spectroscopy: Peaks at 1650–1680 cm⁻¹ confirm the amide C=O stretch, while 1240–1260 cm⁻¹ indicates C-S bonds .

Q. What preliminary biological screening methods are recommended?

  • Anticancer activity: MTT assays against HeLa or MCF-7 cell lines, with IC₅₀ values <10 µM indicating potency .
  • Antimicrobial screening: Disk diffusion assays against S. aureus or E. coli, with zone-of-inhibition thresholds >15 mm .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar derivatives be resolved?

  • Case study: Derivatives with trifluoromethyl groups () show enhanced anticancer activity (IC₅₀ = 2.1 µM) but reduced solubility, whereas methoxy-substituted analogs () exhibit better pharmacokinetics but weaker potency.
  • Methodology: Use QSAR models to correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility .

Q. What strategies improve the compound’s selectivity for specific molecular targets?

  • Structural modifications: Introduce a 4-nitrobenzamide group () to enhance hydrogen bonding with kinase active sites (e.g., EGFR).
  • Computational docking: AutoDock Vina simulations reveal that the furan ring interacts with hydrophobic pockets in caspase-3 (binding energy: −9.2 kcal/mol) .
  • In vitro validation: Competitive binding assays (e.g., SPR) quantify target affinity (KD = 120 nM for PARP-1) .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Accelerated stability studies:
ConditionDegradation (%) at 30 days
25°C, DMSO5%
40°C, aqueous buffer22%
  • Recommendations: Lyophilized storage at −20°C in amber vials reduces hydrolysis of the oxadiazole ring by 70% .

Q. What are the limitations of current SAR studies, and how can they be addressed?

  • Gaps: Most studies focus on in vitro models, lacking in vivo pharmacokinetic data (e.g., bioavailability <15% in murine models) .
  • Solutions:
  • Use prodrug strategies (e.g., phosphate ester derivatives) to enhance oral absorption .
  • Conduct metabolite profiling via LC-MS/MS to identify major degradation pathways (e.g., CYP3A4-mediated oxidation) .

Methodological Tables

Table 1: Substituent Effects on Bioactivity

Substituent (R)IC₅₀ (µM, MCF-7)Solubility (mg/mL)
-CF₃ ()2.10.8
-OCH₃ ()12.43.2
-NO₂ ()5.71.5

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeYield Impact
Reflux time (Step 1)3–4 hours+25% yield
pH (Step 2)6.5–7.5Prevents hydrolysis
Solvent (Step 3)Dry DMF90% purity

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis to reduce reaction times .
  • Use lyophilization for long-term stability .
  • Combine QSAR and molecular docking to guide rational design .

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